molecular formula C17H19N5O5S B2532731 N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946379-45-9

N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2532731
CAS No.: 946379-45-9
M. Wt: 405.43
InChI Key: UBUMSCCGDIRGAI-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked via a thioacetamide bridge to a 2,5-dimethoxyphenyl group. The 2-hydroxyethyl substituent at the N1 position of the pyrazolo-pyrimidinone scaffold enhances solubility, while the 2,5-dimethoxyaryl group may contribute to target binding through hydrophobic and electronic interactions . This structural architecture is common in kinase inhibitors, particularly those targeting CK1 isoforms, due to the pyrimidinone core’s ability to mimic ATP-binding motifs .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S/c1-26-10-3-4-13(27-2)12(7-10)19-14(24)9-28-17-20-15-11(16(25)21-17)8-18-22(15)5-6-23/h3-4,7-8,23H,5-6,9H2,1-2H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUMSCCGDIRGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 946332-64-5)

  • Structural Differences : The aryl group is 3-(trifluoromethyl)phenyl instead of 2,5-dimethoxyphenyl.
  • Reduced solubility compared to the 2,5-dimethoxy analog due to the hydrophobic CF₃ group.
  • Activity : While specific data for this compound are unavailable, similar trifluoromethyl-substituted analogs exhibit potent kinase inhibition (e.g., CK1 inhibitors in ) .

Compounds 18 and 19 from

  • Structural Features :
    • Compound 18 : 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
    • Compound 19 : 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
  • Comparison: Both lack the pyrazolo-pyrimidinone core but retain the thioacetamide linker and dimethoxyphenyl groups. The benzo[d]thiazol-2-yl substituent in 18/19 enhances π-π stacking in kinase active sites, whereas the target compound’s 2-hydroxyethyl group improves aqueous solubility. Activity: Compounds 18 and 19 show CK1 inhibition (IC₅₀ < 1 µM), suggesting the dimethoxyaryl-thioacetamide motif is critical for potency .

Thioacetamide-Linked Heterocycles

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Structural Contrast: Features an imidazo[1,2-a]pyridine core instead of pyrazolo-pyrimidinone.
  • Relevance: Demonstrates that thioacetamide-linked heterocycles are versatile scaffolds in medicinal chemistry, though the nitro and cyano groups in this compound limit solubility compared to the target’s hydroxyethyl group .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Solubility (Predicted) Biological Activity Reference
N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide Pyrazolo[3,4-d]pyrimidinone 2,5-Dimethoxyphenyl, 2-hydroxyethyl Moderate-High Kinase inhibition (inferred)
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-d]pyrimidinone 3-Trifluoromethylphenyl, 2-hydroxyethyl Low-Moderate Kinase inhibition (inferred)
Compound 18 () Pyrimidinone 2,4-Dimethoxyphenyl, benzothiazol-2-yl Low CK1 inhibition (IC₅₀ < 1 µM)
Oxadixyl () Acetamide 2,6-Dimethylphenyl, oxazolidinyl Moderate Fungicidal

Key Research Findings

Substituent Effects :

  • 2,5-Dimethoxyphenyl vs. 3-Trifluoromethylphenyl : The methoxy groups in the target compound likely improve membrane permeability compared to the hydrophobic CF₃ group in CAS 946332-64-5 .
  • Hydroxyethyl Group : Enhances solubility relative to benzothiazol-2-yl (Compound 18) or oxazolidinyl (Oxadixyl) groups .

Activity Trends: Thioacetamide-linked pyrazolo-pyrimidinones (target compound) are hypothesized to exhibit kinase inhibition comparable to pyrimidinone analogs (Compounds 18/19) but with improved pharmacokinetic profiles due to solubility-enhancing substituents .

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of pyrazolo-pyrimidinone precursors with phenacyl chlorides, a method validated in .

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